molecular formula C14H17NO B14006635 3,3-Dimethyl-5-oxo-2-phenylhexanenitrile CAS No. 62071-29-8

3,3-Dimethyl-5-oxo-2-phenylhexanenitrile

Cat. No.: B14006635
CAS No.: 62071-29-8
M. Wt: 215.29 g/mol
InChI Key: IOMBQFNGNQILIJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-oxo-2-phenylhexanenitrile is an organic compound with the molecular formula C14H17NO It is characterized by the presence of a nitrile group, a ketone group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-5-oxo-2-phenylhexanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-5-oxo-5-phenylpentanoic acid with a nitrile source. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-5-oxo-2-phenylhexanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

3,3-Dimethyl-5-oxo-2-phenylhexanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-5-oxo-2-phenylhexanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-5-oxo-5-phenylpentanoic acid
  • 3,3-Dimethyl-5-oxo-2-phenylhexanoic acid
  • 3,3-Dimethyl-5-oxo-2-phenylhexanol

Uniqueness

3,3-Dimethyl-5-oxo-2-phenylhexanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrile group, in particular, allows for a range of chemical transformations that are not possible with similar compounds lacking this functional group .

Properties

CAS No.

62071-29-8

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

3,3-dimethyl-5-oxo-2-phenylhexanenitrile

InChI

InChI=1S/C14H17NO/c1-11(16)9-14(2,3)13(10-15)12-7-5-4-6-8-12/h4-8,13H,9H2,1-3H3

InChI Key

IOMBQFNGNQILIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)C(C#N)C1=CC=CC=C1

Origin of Product

United States

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